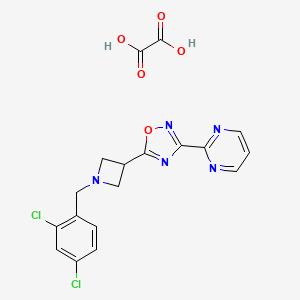
1H-Indazole, 3-methyl-7-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Indazole, 3-methyl-7-(trifluoromethyl)-” is a synthetic indazole compound . Indazole derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Recent advances in the synthesis of indazole derivatives involve various methods . For instance, transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “1H-Indazole, 3-methyl-7-(trifluoromethyl)-” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecular formula is C9H7F3N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indazole, 3-methyl-7-(trifluoromethyl)-” include a molecular weight of 215.18 . It is a solid powder at ambient temperature .Scientific Research Applications
Structural Analysis and Supramolecular Interactions
The study by Teichert et al. (2007) focuses on the structure of fluorinated indazoles, including 3-methyl-7-(trifluoromethyl)-1H-indazole, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. It reveals that these compounds form unique supramolecular structures, such as hydrogen-bonded dimers and catemers, which crystallize in chiral space groups. This structural information is crucial for understanding the material properties and designing new compounds with desired physical and chemical properties (Teichert, Oulié, Jacob, Vendier, Etienne, Claramunt, López, Pérez Medina, Alkorta, & Elguero, 2007).
Antimicrobial and Antifungal Agents
Panda et al. (2022) explore the impact of the indazole scaffold, including derivatives of 3-methyl-7-(trifluoromethyl)-1H-indazole, as antibacterial and antifungal agents. The study identifies indazole and its analogs as promising compounds with potential antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. This highlights the importance of indazole derivatives in developing new therapeutics for various infections and diseases (Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022).
Synthesis and Catalysis
Research by Saleem et al. (2013) discusses the synthesis of half-sandwich Ruthenium(II) complexes using 1H-1,2,3-triazole-based ligands derived from click chemistry, including those related to 3-methyl-7-(trifluoromethyl)-1H-indazole. These complexes exhibit promising catalytic properties for oxidation and transfer hydrogenation reactions, demonstrating the versatile application of indazole derivatives in catalysis (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Photoluminescence and Quantum Efficiency
A study by Bhat and Iftikhar (2019) reports on the synthesis and characterization of high quantum efficiency Eu(iii) fluorinated β-diketone complexes with 1H-indazole ligands. These complexes exhibit pure-red emitting photoluminescence, indicating potential applications in light-emitting devices and sensors (Bhat & Iftikhar, 2019).
Safety and Hazards
Future Directions
The future directions for “1H-Indazole, 3-methyl-7-(trifluoromethyl)-” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthetic methods for indazole derivatives is a promising area of research .
properties
IUPAC Name |
3-methyl-7-(trifluoromethyl)-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-6-3-2-4-7(9(10,11)12)8(6)14-13-5/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPAHIHEZFFWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


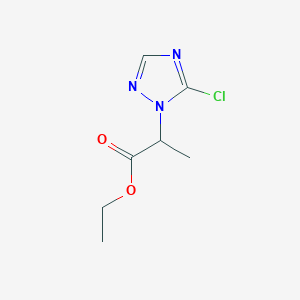
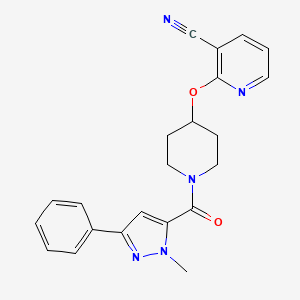

![N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2647814.png)
![ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2647816.png)
![4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2647817.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2647822.png)
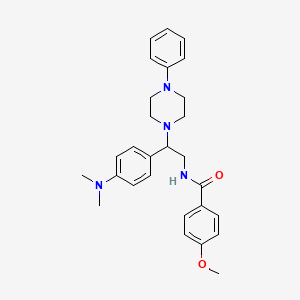
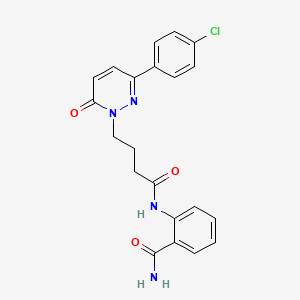
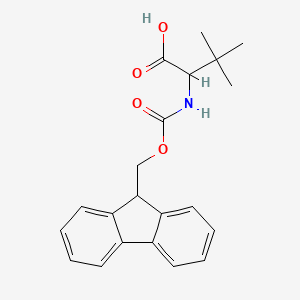
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2647827.png)
